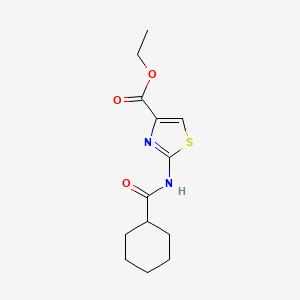

ethyl 2-(cyclohexanecarboxamido)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

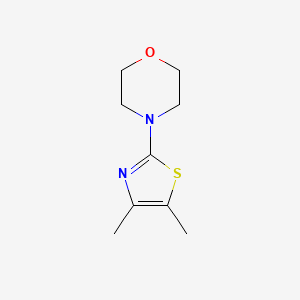

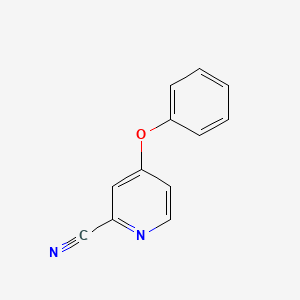

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

In a study, eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C) . The general procedure for the synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives involves combining a mixture of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol .Molecular Structure Analysis

The molecular structure of thiazole compounds can be analyzed using techniques like FTIR and NMR . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis

The chemical reactions of thiazole compounds can be complex and depend on the specific substituents present on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole compounds can be determined using various analytical techniques. For example, the yield, melting point, and Rf value can be determined experimentally .Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives, in general, are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of thiazole derivatives .

Advantages and Limitations for Lab Experiments

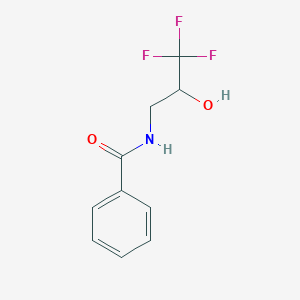

Ethyl 2-(cyclohexanecarboxamido)thiazole-4-carboxylate is a highly versatile compound and is widely used in laboratory experiments due to its wide range of applications. This compound is relatively easy to synthesize and has a wide range of solubility, making it ideal for use in a variety of experiments. This compound is also relatively stable, allowing it to be stored for long periods of time without degradation. However, this compound can be toxic if ingested and should be handled with care in the laboratory.

Future Directions

There are a variety of potential future directions for ethyl 2-(cyclohexanecarboxamido)thiazole-4-carboxylate. This compound could be used in the development of new drugs and pesticides, as well as in the synthesis of new polymers. This compound could also be used in the development of new catalysts for organic reactions, as well as in the development of new materials for use in a variety of industries. Additionally, this compound could be used in the development of new medical treatments and therapies.

Synthesis Methods

Ethyl 2-(cyclohexanecarboxamido)thiazole-4-carboxylate can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Ugi reaction. The Grignard reaction, in particular, is the most commonly used method for synthesizing this compound. In this reaction, an alkyl halide is reacted with a Grignard reagent, such as magnesium bromide, to produce this compound. The reaction proceeds in a two-step process, with the first step involving the formation of an alkylmagnesium halide, which is then reacted with a carbonyl compound to form this compound.

Scientific Research Applications

Ethyl 2-(cyclohexanecarboxamido)thiazole-4-carboxylate is widely used in scientific research due to its versatile properties and wide range of applications. This compound is used in organic synthesis to produce a variety of compounds and is commonly used in pharmaceuticals and biochemistry. This compound is used to create a variety of compounds, including drugs, pesticides, and other chemicals. This compound is also used in the production of various polymers, such as polyethylene and polystyrene.

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-2-18-12(17)10-8-19-13(14-10)15-11(16)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAZDPJFYQUZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)

![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)

![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)

![2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6523042.png)

![N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6523043.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523045.png)

![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)

![4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6523089.png)